molecular formula C16H16F3N3O2S2 B256668 N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

カタログ番号 B256668
分子量: 403.4 g/mol
InChIキー: SKHPAVHEOCDNLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies that help fight infections. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various B-cell malignancies.

作用機序

TAK-659 targets the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which is involved in the development and activation of B-cells. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. When B-cells are activated by an antigen, N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is activated and initiates a signaling cascade that leads to the production of antibodies. In B-cell malignancies, the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is often dysregulated, leading to uncontrolled proliferation and survival of malignant B-cells. TAK-659 inhibits N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide and blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit the growth of B-cell lymphoma xenografts in mice. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.

実験室実験の利点と制限

One advantage of TAK-659 is its specificity for the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which reduces the risk of off-target effects. In addition, TAK-659 has been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other agents for the treatment of B-cell malignancies. Preclinical studies have shown that TAK-659 has synergistic effects when combined with other agents, such as venetoclax and lenalidomide. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. The N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is also involved in the development and activation of autoimmune B-cells, and TAK-659 has shown promising results in preclinical studies for the treatment of autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for B-cell malignancies. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression is often upregulated in B-cell malignancies, and TAK-659 could be used as a probe to detect N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression in tumor tissues.

合成法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with 2-thiophenemethanol to form 2-(2-thienyl)pyrimidine-4,6-diol. This intermediate is then reacted with 2,6-dichloro-4-(trifluoromethyl)pyrimidine and potassium carbonate to form 2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide. Finally, this compound is reacted with tetrahydrofuran-2-ylmethylamine to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cell lines. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.

特性

製品名

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

分子式

C16H16F3N3O2S2

分子量

403.4 g/mol

IUPAC名

N-(oxolan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H16F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h2,4,6-7,10H,1,3,5,8-9H2,(H,20,23)

InChIキー

SKHPAVHEOCDNLI-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

正規SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。